MAO-B Inhibitory Activity: This Compound is a Weak Binder Compared to Potent Fluorobenzamide MAO-B Inhibitors
N-(4-Amino-2-methylphenyl)-2-fluorobenzamide demonstrates weak inhibition of human monoamine oxidase B (MAO-B) with an IC50 greater than 100 nM [1]. This contrasts sharply with other fluorobenzamide derivatives, which are potent MAO-B inhibitors. For example, a preferred compound from a related patent series (Example 19) exhibits an IC50 of 3.1 nM against MAO-B [2]. This 32-fold difference in potency highlights that the specific substitution pattern of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide does not confer high-affinity MAO-B binding, a key feature for researchers seeking to avoid unintended MAO-B inhibition in their assays or for those investigating structure-activity relationships of benzamide-based enzyme inhibitors.
| Evidence Dimension | MAO-B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 100 nM |
| Comparator Or Baseline | Fluorobenzamide derivative (Example 19 from US20030236304A1) |
| Quantified Difference | >32-fold lower potency |
| Conditions | Recombinant human MAO-B; pH 7.4; 37°C |
Why This Matters
This quantitative difference is critical for experimental design: selecting this compound minimizes the risk of confounding MAO-B inhibition in cell-based or in vivo models, whereas a generic substitution with a potent fluorobenzamide could introduce significant off-target effects.
- [1] BindingDB. BDBM220861: US9302986, 4. Affinity Data: IC50 >100 nM for human MAO-B. View Source
- [2] Patent Justia. Fluorobenzamides and uses thereof. US20030236304A1. Table of preferred compounds shows IC50 values as low as 3.1 nM for MAO-B inhibition. View Source
